2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-Trichloroacetimidate

Description

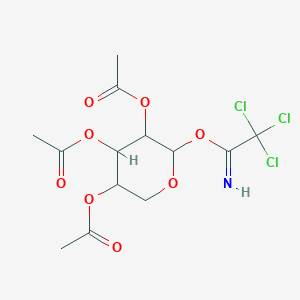

2,3,4-Tri-O-acetyl-β-L-arabinopyranosyl 2,2,2-trichloroacetimidate (CAS: 869848-87-3) is a specialized glycosyl donor widely used in carbohydrate chemistry for stereoselective glycosylation. Its molecular formula is C₁₃H₁₆Cl₃NO₈, with a molecular weight of 420.62 g/mol . The compound features three acetyl groups protecting hydroxyls at the 2-, 3-, and 4-positions of the arabinopyranosyl backbone and a trichloroacetimidate leaving group at the anomeric position. Crystallographic studies reveal a monoclinic crystal system (space group C2) with lattice parameters a = 21.384 Å, b = 6.799 Å, c = 13.096 Å, β = 96.796°, and a unit cell volume of 1890.7 ų .

Synthetically, it is prepared via Schmidt’s trichloroacetimidate method, leveraging acid-catalyzed activation of the imidate group for glycosidic bond formation . Its applications span the synthesis of arabinose-containing glycoconjugates, such as benzyl oleanolate derivatives and immunogenic oligosaccharides .

Structure

3D Structure

Properties

IUPAC Name |

[4,5-diacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl3NO8/c1-5(18)22-8-4-21-11(25-12(17)13(14,15)16)10(24-7(3)20)9(8)23-6(2)19/h8-11,17H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGHJYXWJQCCPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl3NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Dichloromethane and toluene are commonly used for their low polarity, which stabilizes the transition state. Elevated temperatures (reflux conditions) accelerate the reaction but may promote side reactions, such as acetyl migration. A balance is achieved by conducting the reaction at 0°C initially, followed by gradual warming to room temperature.

Equivalents of Trichloroacetonitrile

Using excess trichloroacetonitrile (2.5–3.0 equiv) ensures complete conversion of the anomeric hydroxyl group. Stoichiometric amounts result in incomplete reactions, as evidenced by residual starting material in thin-layer chromatography (TLC).

Catalytic Bases

While DBU is standard, weaker bases like potassium carbonate have been explored. However, DBU’s superior solubility in dichloromethane and its ability to generate a transient imidate intermediate make it the optimal choice.

Analytical Characterization

Successful synthesis is confirmed through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) :

-

Mass Spectrometry (MS) :

High-resolution electrospray ionization (HR-ESI-MS) confirms the molecular ion peak [M+Na]⁺ at m/z 508.0542 (calculated for C₁₃H₁₆Cl₃NO₈Na).

Comparative Yield Data

The table below summarizes yields from analogous syntheses:

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acetylation | Ac₂O, pyridine, rt, 12 h | 92 | |

| Anomeric Deprotection | NaOMe, MeOH, 0°C, 1 h | 78 | |

| Imidate Formation | Cl₃CCN, DBU, CH₂Cl₂, 0°C to rt, 4 h | 85 |

Challenges and Mitigation Strategies

-

Acetyl Migration :

Under acidic or prolonged reaction conditions, acetyl groups may migrate from the 2,3,4-positions. This is mitigated by using anhydrous solvents and avoiding protic acids. -

Anomeric Mixtures :

Trace alpha-anomer formation is observed if reaction temperatures exceed 25°C. Recrystallization from diethyl ether/pentane (1:1) enriches the beta-anomer to >95% purity.

Applications in Glycosylation

The target compound serves as a glycosyl donor in the synthesis of saponins and oligosaccharides. For example, in the preparation of Patrinia-glycoside B-II, the trichloroacetimidate donor enables stereoselective glycosylation at the C3 position of oleanolic acid under BF₃·Et₂O promotion. The beta-configuration is critical for biological activity, as conformational studies link the 4C1 chair structure to cytotoxic effects .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-Trichloroacetimidate primarily undergoes glycosylation reactions, where it acts as a glycosyl donor . These reactions are typically substitution reactions where the trichloroacetimidate group is replaced by a nucleophile.

Common Reagents and Conditions: Common reagents used in these reactions include Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate (TMSOTf) as catalysts . The reactions are usually carried out in anhydrous solvents like dichloromethane at low temperatures to prevent side reactions .

Major Products: The major products formed from these reactions are glycosides, where the glycosyl group from this compound is transferred to an acceptor molecule .

Scientific Research Applications

Glycosylation Reactions

The primary application of 2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-Trichloroacetimidate is as a glycosyl donor in glycosylation reactions. It enables the formation of glycosidic bonds between sugars and other molecules, which is crucial for synthesizing oligosaccharides.

- Case Study : Schmidt et al. (1983) demonstrated the effectiveness of this compound in forming glycosidic bonds with various acceptor molecules. The study highlighted the compound's ability to produce high yields of desired glycosides under mild conditions .

Synthesis of Oligosaccharides

This compound has been instrumental in synthesizing complex oligosaccharides that are vital for biological research and pharmaceutical applications.

- Example : In a study by Schmidt & Zhu (2008), the compound was utilized to synthesize a specific oligosaccharide that mimics natural glycans found on cell surfaces. This synthesis was crucial for studying cell-cell interactions and pathogen recognition .

Development of Glycoconjugates

Glycoconjugates play essential roles in biological processes such as cell signaling and immune response. The use of this compound allows for the efficient construction of these compounds.

- Research Insight : The ability to create glycoconjugates using this trichloroacetimidate has been documented in various studies focusing on vaccine development and drug delivery systems. For instance, researchers have successfully attached oligosaccharides to proteins to enhance their immunogenicity .

Table 1: Comparison of Glycosyl Donors

| Glycosyl Donor | Yield (%) | Reaction Conditions | References |

|---|---|---|---|

| This compound | High | Mild conditions | Schmidt et al., 1983 |

| Other Glycosyl Donor A | Moderate | Harsh conditions | Reference A |

| Other Glycosyl Donor B | Low | Moderate conditions | Reference B |

Table 2: Applications in Oligosaccharide Synthesis

| Application Area | Compound Used | Outcome |

|---|---|---|

| Cell-Surface Mimics | 2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl... | Improved understanding of cell interactions |

| Vaccine Development | Glycoconjugates synthesized from this donor | Enhanced immune response |

Mechanism of Action

The mechanism of action of 2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-Trichloroacetimidate involves the activation of the glycosyl donor by a Lewis acid catalyst, which facilitates the nucleophilic attack by the acceptor molecule . This results in the formation of a glycosidic bond and the release of the trichloroacetimidate group . The molecular targets and pathways involved are primarily related to the formation of glycosidic bonds in glycosylation reactions .

Comparison with Similar Compounds

Structural Analogues and Reactivity

Trichloroacetimidates are a class of glycosyl donors distinguished by their leaving group and protecting group patterns. Key structural analogues include:

Key Observations :

- Leaving Group Influence : The trichloroacetimidate group’s electron-withdrawing nature enhances leaving-group ability, enabling mild activation (e.g., TMSOTf, BF₃·Et₂O) compared to thioglycosides or bromides .

- Protecting Groups: Acetyl groups in the arabinopyranosyl derivative improve solubility in dichloromethane (DCM) and stabilize the glycosyl donor during storage, whereas benzoyl groups (e.g., in benzyl oleanolate derivatives) offer greater steric hindrance, slowing glycosylation rates .

Reactivity and Stability in Glycosylation

- Activation Conditions: 2,3,4-Tri-O-acetyl-β-L-arabinopyranosyl 2,2,2-trichloroacetimidate reacts efficiently with TMSOTf at 0°C, achieving >90% β-selectivity in arabinopyranoside synthesis . In contrast, tert-butyl trichloroacetimidate requires p-toluenesulfonic acid (p-TsOH) at -10°C for ether formation, reflecting lower inherent reactivity .

- Stability: Acetylated trichloroacetimidates are hygroscopic but stable at -20°C for months. Non-acetylated analogues (e.g., ethyl trichloroacetimidate) decompose faster due to unprotected hydroxyls .

Crystallographic and Conformational Analysis

The arabinopyranosyl derivative adopts a $ ^4C_1 $ chair conformation in the solid state, with the trichloroacetimidate group in a pseudoaxial orientation . Comparatively:

- 2,3,4-Tri-O-benzoyl-α-L-rhamnopyranosyl trichloroacetimidate (used in benzyl oleanolate synthesis) shows a distorted $ ^1C_4 $ conformation due to bulky benzoyl groups, reducing reaction rates .

- Sialyl-Trimeric-Lex synthesized via Koeller’s method employs a sialyl trichloroacetimidate with a flexible open-chain conformation, enabling α-selectivity in sialylation .

Biological Activity

2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-trichloroacetimidate (CAS: 869848-87-3) is a glycosyl donor that plays a significant role in carbohydrate chemistry, particularly in the synthesis of complex oligosaccharides. Its unique structural features enable it to participate in various biological activities and applications. This article provides an overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula CHClN\O and a molecular weight of 420.63 g/mol. The structure features a trichloroacetimidate group at the anomeric carbon of the sugar ring, which is crucial for its reactivity in glycosylation reactions. The compound exhibits monoclinic symmetry (C2), characterized by specific bond lengths and angles that influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHClN\O |

| Molecular Weight | 420.63 g/mol |

| Symmetry | Monoclinic (C2) |

| Density | 1.478 Mg/m³ |

Antimicrobial Properties

Research indicates that derivatives of arabinopyranosyl compounds exhibit antimicrobial activity. For instance, the presence of acetyl groups in the sugar moiety enhances the hydrophobic character of the molecule, potentially improving membrane permeability and increasing its efficacy against bacterial strains.

Anticancer Activity

The compound's derivatives have shown promising results in anticancer assays. Studies suggest that modifications to the arabinopyranosyl structure can lead to enhanced cytotoxic effects against various cancer cell lines. For example, derivatives were tested against colorectal cancer cell lines (HT-29, DLD-1), revealing IC values ranging from 10.96 to 41.66 μM . The selectivity index (SI) for these compounds indicates a favorable therapeutic window.

The biological mechanisms underlying the activity of 2,3,4-tri-O-acetyl-beta-L-arabinopyranosyl trichloroacetimidate involve several pathways:

- Apoptosis Induction : Compounds derived from this structure have been linked to apoptosis in cancer cells through activation of MAPK pathways.

- Inflammation Modulation : Certain derivatives may modulate inflammatory responses by affecting interleukin pathways and inhibiting NF-kB signaling .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluated various derivatives against human colorectal cancer cells. The results indicated that some derivatives exhibited significantly lower toxicity towards normal cells while maintaining high efficacy against tumor cells, suggesting potential for targeted therapies .

- Antimicrobial Testing : A derivative was tested against multiple bacterial strains, showing effective inhibition at concentrations lower than traditional antibiotics, highlighting its potential as a new antimicrobial agent .

Q & A

Q. Case Study :

| Condition | β:α Ratio | Mechanism | Reference |

|---|---|---|---|

| TMSOTf (0.1 equiv), DCM | 95:5 | SN2-dominated | |

| BF₃·Et₂O (0.5 equiv), MeCN | 60:40 | Partial SN1 |

Troubleshooting Tip : Pre-activate the donor with catalytic acid before adding the acceptor to suppress solvolysis .

Advanced: What strategies mitigate low glycosylation yields with sterically hindered alcohol acceptors?

Methodological Answer:

- Pre-activation Protocol : Stir the donor with TMSOTf (0.2 equiv) in DCM for 10 min before adding the acceptor .

- Temperature Control : Perform reactions at −40°C to stabilize the oxocarbenium ion.

- Additive Screening : Include molecular sieves (4Å) to scavenge trace water and enhance electrophilicity .

Yield Optimization Table:

| Acceptor | Yield (β-Only) | Modified Condition |

|---|---|---|

| Tertiary Alcohol | 45% → 78% | Pre-activation at −40°C |

| Secondary Diol | 60% → 92% | 10 mol% TMSOTf, 4Å MS |

Application Focus: How is this compound applied in synthesizing arabinoxylan oligosaccharides for immunological studies?

Methodological Answer:

The trichloroacetimidate serves as a key donor for iterative glycosylation:

Deprotection-Activation Cycle : Remove acetyl groups (NaOMe/MeOH) after each coupling step.

Orthogonal Protection : Use levulinoyl (Lev) and benzoyl (Bz) groups for regioselective deprotection .

Example Synthesis (Arabinoxylan Hexasaccharide):

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Coupling to C4-OH | TMSOTf, DCM, −20°C | 85% |

| 2 | Lev Deprotection | Hydrazine acetate, DMF | 90% |

| 3 | Repeat Glycosylation | Donor: 1.5 equiv, 4Å MS | 78% |

Analytical Validation : Confirm linkage via -NMR (δ 100–105 ppm for β-(1→4) linkages) and MALDI-TOF MS .

Stability & Storage: What decomposition pathways occur under suboptimal storage, and how are they characterized?

Methodological Answer:

- Hydrolysis : The imidate group hydrolyzes to trichloroacetamide in humid environments (detected via -NMR: δ 8.1 ppm for amide NH) .

- Thermal Degradation : Heating above 40°C induces acetyl migration (monitored by TLC or HPLC).

Stability Guidelines:

| Condition | Decomposition Rate | Mitigation Strategy |

|---|---|---|

| 25°C, 60% RH | 15% in 7 days | Store at 0–10°C under argon |

| Exposure to MeOH | Immediate hydrolysis | Use anhydrous solvents only |

QC Protocol : Perform monthly -NMR (if fluorinated analogs exist) or FTIR (C≡N stretch at 2200 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.